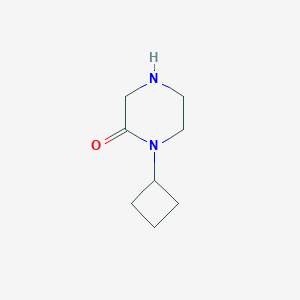

1-Cyclobutyl-piperazin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

1-cyclobutylpiperazin-2-one |

InChI |

InChI=1S/C8H14N2O/c11-8-6-9-4-5-10(8)7-2-1-3-7/h7,9H,1-6H2 |

InChI Key |

KJEJPGGTUMAATR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)N2CCNCC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclobutyl Piperazin 2 One and Derivatives

Direct Synthesis Strategies for the Piperazin-2-one (B30754) Core

The formation of the piperazin-2-one ring can be accomplished through several elegant and efficient synthetic routes. These methods focus on the strategic construction of the heterocyclic core, often allowing for the introduction of diversity at various positions.

Cascade Cyclization Approaches

Cascade reactions, also known as tandem or domino reactions, offer a powerful and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single operation. For the synthesis of piperazin-2-ones, cascade methodologies have been developed to rapidly build the heterocyclic ring system.

One notable example involves a metal-promoted cascade transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide. This one-pot process allows for the formation of three new bonds, leading to substituted piperizinones in good yields. The synthetic route introduces two points of diversity and is well-suited for combinatorial synthesis. The reaction is initiated by the displacement of the chloro group, followed by a series of metal-catalyzed steps to construct the piperazin-2-one core.

Another approach involves the reductive cyclization of dioximes. This method allows for the conversion of a primary amino group into a piperazine (B1678402) ring, providing a versatile route to piperazines and, by extension, piperazinones, through the use of appropriate precursors. nih.govmdpi.com

Double Nucleophilic Substitution Reactions

The construction of the piperazin-2-one ring can also be achieved through sequential nucleophilic substitution reactions. These methods typically involve the reaction of a bifunctional electrophile with a bifunctional nucleophile.

A recently developed cascade, metal-promoted transformation provides an efficient route to piperizinones. bohrium.com This method utilizes a chloro allenylamide, a primary amine, and an aryl iodide to afford the desired products in good yields. The process is performed as a one-pot reaction, allowing for the formation of three bonds and introducing two points of diversity, making it suitable for combinatorial synthesis. bohrium.comthieme.de The reaction mechanism likely involves an initial nucleophilic substitution, followed by a series of metal-catalyzed events to complete the cyclization.

The versatility of this approach is demonstrated by the tolerance of various functional groups on both the aryl iodide and the primary amine components.

Asymmetric Catalytic Synthesis Approaches

The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric catalytic methods for the synthesis of chiral piperazin-2-ones. These approaches utilize chiral catalysts to control the stereochemistry of the newly formed stereocenters.

Palladium catalysis has proven to be a versatile tool in the synthesis of piperazin-2-ones. One of the prominent methods is the asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones. This reaction allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones. nih.gov

Another powerful palladium-catalyzed approach is the asymmetric hydrogenation of pyrazin-2-ols. This method provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org The reaction involves the hydrogenation of the pyrazine (B50134) ring, which contains a tautomeric hydroxyl group, leading to the formation of the saturated piperazin-2-one core.

| Entry | Starting Material (Pyrazin-2-ol) | Catalyst System | Yield (%) | ee (%) |

| 1 | 5,6-diphenylpyrazin-2-ol | Pd(OAc)2 / Ligand | 95 | 90 |

| 2 | 5-(4-methylphenyl)-6-phenylpyrazin-2-ol | Pd(OAc)2 / Ligand | 96 | 88 |

| 3 | 5-(4-methoxyphenyl)-6-phenylpyrazin-2-ol | Pd(OAc)2 / Ligand | 97 | 89 |

| 4 | 5-(4-chlorophenyl)-6-phenylpyrazin-2-ol | Pd(OAc)2 / Ligand | 95 | 87 |

Table 1: Examples of Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols

A modular synthesis of substituted piperazines and related nitrogen heterocycles has also been developed using a palladium-catalyzed cyclization of propargyl carbonates with bis-nitrogen nucleophiles. organic-chemistry.org This method offers high regio- and stereochemical control under mild conditions.

Iridium catalysts have also been successfully employed in the asymmetric synthesis of piperazin-2-ones. A notable application is the iridium-catalyzed asymmetric hydrogenation of unsaturated piperazin-2-ones. This method provides access to chiral piperazin-2-ones with good enantioselectivities.

Furthermore, iridium-catalyzed methodologies have been developed for the synthesis of C-substituted piperazines through the head-to-head coupling of imines. google.com While not directly yielding piperazin-2-ones, this approach highlights the utility of iridium catalysis in constructing the core piperazine ring, which can be a precursor to the desired 2-one derivative.

Gold catalysis has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles through the activation of alkynes, allenes, and alkenes towards nucleophilic attack. While the direct gold-catalyzed synthesis of the piperazin-2-one core is not as extensively documented as palladium or iridium-based methods, related cyclizations provide strong evidence for its potential.

Gold catalysts have been effectively used in the synthesis of morpholine and piperazine derivatives through the cyclization of alkynylamines and alkynylalcohols. kaust.edu.sa These reactions proceed smoothly with low catalyst loading and involve a cascade cyclization and isomerization mechanism. For instance, a gold(I)-catalyzed intramolecular hydroamination of N-allylic,N′-aryl ureas has been shown to produce imidazolidin-2-ones, which are five-membered ring analogues of piperazin-2-ones. nih.gov This suggests that a similar strategy with appropriately designed substrates could lead to the six-membered piperazin-2-one ring.

Moreover, gold-catalyzed oxycyclization of allenic carbamates has been reported for the synthesis of 1,3-oxazin-2-ones, demonstrating the capability of gold catalysts to facilitate the formation of six-membered heterocycles containing a carbonyl group. beilstein-journals.org The mechanism is believed to involve the coordination of the gold catalyst to the allene, followed by intramolecular attack of the carbamate nitrogen.

| Entry | Substrate | Catalyst System | Product | Yield (%) |

| 1 | N-allyl-N'-phenylurea | (IPr)AuCl / AgPF6 | 1-phenylimidazolidin-2-one | 97 |

| 2 | N-δ-allenyl urea | (IPr)AuCl / AgPF6 | Bicyclic imidazolidin-2-one | 93 |

| 3 | Allenic carbamate | [AuClPPh3] / AgOTf | 1,3-oxazinan-2-one | - |

Table 2: Examples of Gold-Catalyzed Cyclizations to Related Heterocycles

While direct examples for piperazin-2-one synthesis are sparse, the successful application of gold catalysis in these related systems underscores its potential for the development of novel synthetic routes to the piperazin-2-one core. Future research in this area may focus on the design of suitable amino-amide substrates bearing alkyne or allene functionalities that can undergo gold-catalyzed intramolecular cyclization.

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions have emerged as a powerful strategy in organic synthesis, offering increased efficiency by minimizing purification steps, saving time, and reducing waste. For the synthesis of piperazin-2-one derivatives, several innovative one-pot methodologies have been developed.

A notable example is the asymmetric synthesis of C3-substituted piperazin-2-ones through a sequential quinine-derived urea-catalyzed Knoevenagel reaction/asymmetric epoxidation, followed by a domino ring-opening cyclization (DROC). acs.org This process starts with commercially available aromatic aldehydes and (phenylsulfonyl)acetonitrile, which undergo a Knoevenagel reaction. The resulting intermediate is then subjected to asymmetric epoxidation, followed by the addition of a 1,2-diamine which initiates the domino ring-opening cyclization to yield the desired piperazin-2-one. acs.org This method has been shown to produce 3-aryl/alkyl piperazin-2-ones in yields ranging from 38% to 90% with high enantioselectivity (up to 99% ee). acs.org

Another efficient one-pot approach involves a cascade double nucleophilic substitution. thieme.debohrium.com This metal-promoted transformation utilizes a chloro allenylamide, a primary amine, and an aryl iodide to construct the piperazin-2-one ring in a single step, forming three new bonds. thieme.debohrium.com This methodology is particularly valuable for creating molecular diversity, as it introduces two points of variation in the final product. thieme.de

Furthermore, a one-pot, three-component synthetic route has been developed for highly substituted piperazines, which could be adapted for piperazin-2-one synthesis. This method involves the SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, affording products in high yields and with excellent stereoselectivity. nih.gov The Ugi four-component reaction (Ugi-4CR) has also been employed in a one-pot procedure to generate enantiomerically pure 3-substituted piperazines from N-protected amino acids, which can be precursors to piperazin-2-ones. rsc.org

Table 1: Comparison of One-Pot Synthetic Methodologies for Piperazin-2-one Derivatives

| Methodology | Key Reactions | Starting Materials | Key Advantages | Reported Yields | Enantioselectivity |

|---|---|---|---|---|---|

| Knoevenagel/Asymmetric Epoxidation/DROC acs.org | Knoevenagel condensation, Asymmetric epoxidation, Domino ring-opening cyclization | Aldehydes, (Phenylsulfonyl)acetonitrile, 1,2-Diamines | High enantioselectivity, Catalytic | 38-90% | Up to 99% ee |

| Cascade Double Nucleophilic Substitution thieme.debohrium.com | Metal-promoted cascade reaction | Chloro allenylamide, Primary amines, Aryl iodides | Forms three bonds in one pot, High diversity | Good | Not specified |

| Three-Component Ring-Opening Cyclization nih.gov | SN2 ring-opening of aziridines, Pd-catalyzed annulation | N-activated aziridines, Anilines, Propargyl carbonates | High stereoselectivity | High | >99% de, ee |

| Ugi-4CR Based Synthesis rsc.org | Ugi four-component reaction, Intramolecular cyclization, Reduction | N-protected amino acids | Good overall yields from readily available starting materials | 83-92% (overall) | Enantiomerically pure |

Solid-Phase Synthetic Methodologies

Solid-phase synthesis offers significant advantages for the preparation of compound libraries, including simplified purification and the ability to drive reactions to completion using excess reagents. ebrary.net Several solid-phase strategies have been successfully applied to the synthesis of piperazin-2-ones.

One approach utilizes a piperazine amide linker for the traceless synthesis of related heterocycles, a strategy that can be adapted for piperazin-2-ones. nih.gov In this method, piperazine is attached to Wang resin via a carbamate linkage and then acylated with Fmoc-amino acids. Subsequent reaction steps and a final cyclative cleavage from the solid support yield the desired product. nih.gov This traceless approach ensures that no part of the linker remains in the final molecule. nih.gov

Another solid-phase method involves the use of a disrupted Ugi reaction with aziridine aldehyde dimers. ebrary.net In this synthesis, an amino acid is first linked to a resin. A subsequent disrupted Ugi reaction on the solid support, followed by nucleophilic opening of the resulting aziridine and cleavage from the resin, affords the piperazinone product. ebrary.net An interesting aspect of this solid-phase method is that it can produce a different diastereomer (cis-selective) compared to the corresponding solution-phase reaction (trans-selective). ebrary.net

The synthesis of piperazinone-containing enkephalin mimetics has been demonstrated on solid phase, highlighting the utility of this methodology in generating libraries of biologically relevant molecules. acs.org This synthesis commenced with the N-alkylation of Wang resin-bound N-(4-tert-butyloxy-phenethyl)-glycine. The resulting carboxylic acid was coupled with various benzylamine derivatives, and subsequent treatment with trifluoroacetic acid resulted in cleavage, deprotection, and cyclization to yield the piperazinone products. acs.org

Precursor-Based Synthesis and Derivatization Routes

Utilizing Chiral Pool Starting Materials

The use of chiral pool starting materials, such as amino acids, is a cornerstone of asymmetric synthesis, providing a straightforward route to enantiomerically pure compounds. Several methods for the synthesis of chiral piperazin-2-ones leverage readily available amino acids.

The enantiospecific synthesis of (3S,6R)-6-ethoxycarbonyl-3-(p-hydroxybenzyl)piperazin-2-one has been described, where the chirality at the C-3 position originates from the amino acid precursor. rsc.org Biocatalytic approaches have also been developed for the synthesis of optically active piperazinones in an aqueous medium under mild conditions, further expanding the utility of chiral precursors. researchgate.net

Ring-Closing Reactions of Acyclic Intermediates

The formation of the piperazin-2-one ring is most commonly achieved through the intramolecular cyclization of a linear precursor. researchgate.netnih.gov A variety of strategies have been developed to facilitate this key ring-closing step.

A tandem reductive coupling and SN2-cyclization of a 2-chloro-N-(2-oxoalkyl)acetamide with a primary amine provides a convenient method for the synthesis of N-substituted piperazinones. researchgate.net This approach is well-suited for diversity-oriented synthesis, as a wide range of primary amines can be employed in the ring-forming reaction. researchgate.net Reductive cyclization of cyanomethylamino pseudopeptides is another reported method for constructing the piperazinone scaffold. researchgate.net

The Mitsunobu reaction has also been utilized for the intramolecular cyclization between an amide and an alcohol functionality in an acyclic precursor to form the piperazin-2-one ring. researchgate.net Additionally, a Jocic-type reaction of enantiomerically enriched trichloromethyl-substituted alcohols with unsymmetrical 1,2-diamines can lead to the formation of 1-substituted piperazinones. researchgate.net

Strategies Employing Other Heterocyclic Precursors

In some synthetic routes, the piperazin-2-one ring is not built from acyclic precursors but is instead formed through the transformation of another heterocyclic system. A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.org This method provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. The resulting piperazin-2-one can then be conveniently converted into a chiral piperazine without loss of optical purity. rsc.org

Another strategy involves the ring-opening of cyclic sulfamidates with propargylic sulfonamides, which yields substrates for a gold-catalyzed cyclization to produce tetrahydropyrazines. These tetrahydropyrazines can then be further elaborated into various piperazine scaffolds, including piperazin-2-ones. organic-chemistry.org

Optimization of Reaction Conditions and Scalability in 1-Cyclobutyl-piperazin-2-one Synthesis

The transition from a laboratory-scale synthesis to a large-scale, industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, a key step that often requires optimization is the N-alkylation of the piperazin-2-one core with a cyclobutyl-containing electrophile.

General methods for the N-alkylation of piperazines and their derivatives include nucleophilic substitution with alkyl halides or sulfonates, and reductive amination. mdpi.com The choice of solvent, base, temperature, and stoichiometry are critical parameters to optimize for the N-cyclobutylation step. For instance, a simple and efficient procedure for the N-alkylation of N-acetylpiperazine involves the use of potassium carbonate as the base in a suitable solvent, followed by hydrolysis of the acetyl group. researchgate.net While this is for a piperazine, similar conditions could be adapted for a piperazin-2-one.

For scalable synthesis, factors such as the cost and availability of starting materials, the ease of product isolation and purification, and the environmental impact of the process must be considered. The development of continuous-flow processes can offer advantages in terms of scalability and safety. mdpi.com Visible-light photoredox catalysis has been shown to enable the scalable synthesis of piperazines and could potentially be applied to the synthesis of this compound. researchgate.net A practical and scalable synthesis of orthogonally protected 2-substituted chiral piperazines has been reported, which involves an aza-Michael addition and can be performed on a multigram scale. rsc.org Such methodologies provide a foundation for developing scalable routes to specifically substituted piperazin-2-ones like this compound. The optimization of the C-H functionalization of the piperazine ring is also an active area of research that could lead to more efficient and scalable synthetic routes. mdpi.com

Table 2: Key Considerations for Optimization and Scalability of this compound Synthesis

| Parameter | Considerations for Optimization | Relevance to Scalability |

|---|---|---|

| N-Alkylation Conditions | Choice of cyclobutylating agent (e.g., cyclobutyl bromide, cyclobutyl tosylate), base (e.g., K2CO3, Et3N), solvent, and temperature. | Cost of reagents, reaction time, and energy consumption. |

| Catalyst Selection | Use of efficient and recyclable catalysts for key steps (e.g., Pd for hydrogenation, phase-transfer catalysts for alkylation). | Catalyst loading, cost, and ease of removal from the product. |

| Purification Method | Minimizing the need for chromatography by optimizing for crystallization or distillation. | Throughput, solvent usage, and waste generation. |

| Process Type | Batch vs. continuous flow processing. | Safety, consistency, and potential for automation. mdpi.com |

| Starting Material Sourcing | Availability and cost of piperazin-2-one and the cyclobutylating agent. | Impacts the overall cost and feasibility of large-scale production. |

Solvent Effects and Temperature Regimes

The choice of solvent and the operating temperature are critical parameters that significantly influence the outcome of synthetic routes toward piperazin-2-one derivatives. These factors can affect reaction rates, yields, selectivity, and even the feasibility of a particular catalytic cycle.

Research into the synthesis of piperazines has shown that solvent selection can fundamentally alter reaction pathways. For instance, in the copper-mediated C-H functionalization of piperazines using SnAP reagents, a significant improvement was achieved by modifying the solvent system. Changing the solvent from a 4:1 mixture of dichloromethane (CH2Cl2) and hexafluoroisopropanol (HFIP) to a 4:1 mixture of HFIP and acetonitrile (CH3CN) enabled the reaction to proceed with only catalytic amounts of copper, a notable improvement over protocols requiring stoichiometric quantities. mdpi.comencyclopedia.pub This highlights the role of the solvent in stabilizing intermediates and facilitating the catalytic cycle.

Temperature is another crucial variable. Traditional methods for the N-alkylation of piperazine, a key step in forming derivatives like 1-cyclobutyl-piperazine, can require elevated temperatures. One established process involves reacting piperazine with a cycloalkanol in the presence of a hydrogenation/dehydrogenation catalyst at temperatures ranging from 130°C to 190°C. google.com Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to yield chiral piperazin-2-ones is typically conducted at a moderately high temperature of 80°C. dicp.ac.cn

Conversely, advancements in synthetic technologies, such as flow chemistry, can allow for reactions to be performed at significantly different temperature regimes. A notable example is a carboxylation and cyclization sequence that, in a batch process, required a cryogenic temperature of -100°C. When adapted to a continuous flow setup, the same transformation was successfully performed at 25°C, demonstrating how technology can mitigate extreme temperature requirements. acs.org

| Reaction Type | Solvent System | Temperature | Key Outcome | Reference |

|---|---|---|---|---|

| SnAP C-H Functionalization | 4:1 HFIP/CH3CN | Not specified | Enabled the use of catalytic vs. stoichiometric copper. | mdpi.comencyclopedia.pub |

| N-Alkylation with Alkanol | Aqueous | 130-190°C | High-temperature process for N-cycloalkylpiperazine synthesis. | google.com |

| Asymmetric Hydrogenation | DCM/Benzene | 80°C | Optimal temperature for Pd-catalyzed formation of chiral piperazin-2-ones. | dicp.ac.cn |

| Carboxylation/Cyclization | Not specified (Flow) | 25°C | Flow chemistry enabled reaction at ambient temperature instead of -100°C. | acs.org |

Catalyst Selection and Loading

The development of advanced catalytic systems has been pivotal in the synthesis of piperazin-2-ones and their precursors. A diverse array of metal-based and organic catalysts are employed to achieve high efficiency, yield, and stereoselectivity. The selection of the catalyst and its loading are tailored to the specific transformation.

Metal-Based Catalysts:

Palladium: Palladium catalysts are widely used for various transformations. In the asymmetric hydrogenation of pyrazin-2-ols, a palladium complex was utilized at a loading of 3.3 mol% to produce chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org Palladium is also effective in cyclization reactions that form the piperazine ring. organic-chemistry.org For asymmetric allylic alkylation to create α-tertiary piperazin-2-ones, a catalyst system of [Pd2(pmdba)3] (5 mol%) with an electron-deficient PHOX ligand (12.5 mol%) has proven effective. caltech.edu

Iridium: Iridium-based photoredox catalysts, such as Ir(ppy)3 and [Ir(ppy)2(dtbpy)]PF6, are instrumental in modern C-H functionalization and annulation reactions under visible light promotion. mdpi.comencyclopedia.puborganic-chemistry.org These methods allow for direct C-H activation, providing a streamlined route to substituted piperazines. encyclopedia.pub

Ruthenium: Ruthenium complexes are employed in coupling reactions. For instance, a (pyridyl)phosphine-ligated ruthenium(II) catalyst facilitates the coupling of diols and diamines to furnish piperazines. organic-chemistry.org Asymmetric transfer hydrogenation of specific ketones, which are precursors to piperazinones, can be achieved using catalysts like [Ru(p-cymene)Cl2]2. scispace.com

Rhodium: Optically active rhodium complexes are the catalysts of choice for the asymmetric hydrogenation of pyrazinecarboxylic acid derivatives, leading to valuable chiral piperazine-2-carboxylic acid products. google.com

Nickel and Copper: Simpler, earth-abundant metals are also used. Raney nickel is a preferred catalyst for the N-alkylation of piperazine with alcohols. google.com Copper has been historically used in stoichiometric amounts for certain C-H functionalization reactions, though recent advances have enabled its use in catalytic quantities. mdpi.comencyclopedia.pub

Organocatalysts: In addition to metal-based systems, organocatalysts have emerged as powerful tools. A quinine-derived urea catalyst has been successfully used in a one-pot domino reaction to generate 3-aryl/alkyl piperazin-2-ones with up to 99% enantiomeric excess (ee). acs.org Chiral phosphoric acids have also been reported to promote reactions leading to substituted morpholin-2-ones, a related class of heterocycles. acs.org

| Catalyst Type | Specific Catalyst Example | Reaction | Typical Loading | Reference |

|---|---|---|---|---|

| Palladium | Pd-based complex | Asymmetric Hydrogenation | 3.3 mol% | dicp.ac.cn |

| Palladium | [Pd2(pmdba)3] / (S)-(CF3)3-tBuPHOX | Asymmetric Allylic Alkylation | 5 mol% / 12.5 mol% | caltech.edu |

| Iridium | [Ir(ppy)2(dtbpy)]PF6 | Photoredox Decarboxylative Annulation | Not specified | organic-chemistry.org |

| Ruthenium | (Pyridyl)phosphine-ligated Ru(II) | Diol-Diamine Coupling | Not specified | organic-chemistry.org |

| Nickel | Raney Nickel | N-Alkylation | Not specified | google.com |

| Organocatalyst | Quinine-derived Urea | Asymmetric Domino Reaction | Not specified | acs.org |

Applications of Flow Chemistry

Continuous flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals and fine chemicals, offering significant advantages over traditional batch processing. acs.org Its application to the synthesis of piperazine and piperazin-2-one derivatives has led to notable improvements in efficiency, safety, and scalability. mdpi.comresearchgate.net

One of the primary benefits of flow chemistry is the enhanced control over reaction parameters, such as temperature and mixing, due to the high surface-area-to-volume ratio in microreactors. nih.gov This precise control can lead to dramatic reductions in reaction times. For example, an enantioselective aldol reaction that required 40 hours in a batch reactor was completed in just 20 minutes in a flow system. nih.gov Similarly, photoredox C-H functionalization of piperazines has been successfully transitioned from batch to continuous flow, which facilitates reaction scale-up and simplifies operational conditions. mdpi.com

Safety is another critical advantage, particularly when dealing with hazardous reagents or highly exothermic reactions. Flow systems handle only small volumes of reactive material at any given time, minimizing the risks associated with thermal runaways or the handling of toxic substances like tin reagents or organic azides. mdpi.comacs.org

The modular nature of flow chemistry allows for the integration of multiple synthetic steps into a single, uninterrupted sequence. A four-step continuous-flow process was developed for the preparation of the aryl piperazine drug flibanserin, demonstrating the potential for creating streamlined, automated manufacturing platforms. researchgate.net This approach, which can integrate reaction, work-up, and purification, represents a significant advance in the efficient production of complex molecules like this compound and its derivatives. researchgate.net

Functional Group Tolerance and Regioselectivity

The utility of a synthetic method is often defined by its tolerance for a wide range of functional groups and its ability to control the position of new bonds (regioselectivity). Modern methods for synthesizing piperazin-2-one derivatives have made significant strides in both areas.

Functional Group Tolerance: Many contemporary catalytic systems exhibit high functional group tolerance, allowing for the synthesis of complex and highly decorated molecules without the need for extensive protecting group strategies.

The SnAP and SLAP photoredox methods for C-H functionalization are noted for their broad tolerance of various functional groups. mdpi.comencyclopedia.pub

A cascade reaction for producing piperazin-2-ones was shown to be compatible with sensitive functionalities including hydroxyl (-OH), Boc-protected amines (-NHBoc), indole N-H, and carbon-carbon double bonds. bohrium.com

A one-pot domino reaction to form piperazin-2-ones proceeded smoothly in the presence of halogen atoms and cyano groups. acs.org

The synthesis of tosylpiperazines has been achieved with starting materials containing alkyl, alcohol, amine, and ester functionalities. organic-chemistry.org This broad compatibility is essential for creating diverse libraries of compounds for drug discovery. mdpi.com

Regioselectivity: Controlling the site of substitution on the piperazine-2-one ring is crucial for defining the final structure and its biological activity. Different strategies have been developed to achieve regiocontrol.

N-Substitution: The synthesis of 1-substituted piperazin-2-ones, such as the target compound this compound, requires selective functionalization of the N-1 nitrogen. Modified Jocic-type reactions have been shown to transform enantiomerically-enriched trichloromethyl-containing alcohols regioselectively into 1-substituted piperazinones. researchgate.net This method provides a direct route to N-1 functionalization.

C-Substitution: Other methods target specific carbon atoms on the ring. Photoredox-mediated C-H functionalization protocols are often highly selective for the C-2 position, which is adjacent to a nitrogen atom. mdpi.comencyclopedia.pub This allows for the direct installation of aryl or alkyl groups at this position.

N-1 vs. N-4 Substitution: In a parent piperazine ring, selective mono-alkylation at either nitrogen can be challenging. Synthetic strategies often rely on the use of protecting groups to differentiate the two nitrogen atoms, allowing for sequential and regioselective functionalization. mdpi.com

The ability to tolerate diverse functional groups while precisely controlling the position of substitution is a hallmark of modern synthetic chemistry, enabling the efficient and targeted construction of complex molecules like this compound.

Chemical Reactivity and Transformations of the 1 Cyclobutyl Piperazin 2 One Core

Functional Group Interconversions and Modifications

The piperazin-2-one (B30754) ring contains two nitrogen atoms with distinct reactivity. The N4 nitrogen, being a secondary amine, is typically more nucleophilic and readily undergoes reactions like alkylation, acylation, and arylation. The N1 nitrogen is part of an amide linkage, making it significantly less reactive under standard conditions.

N-Alkylation, N-Acylation, and N-Arylation: The secondary amine at the N4 position is a common site for introducing substituents. This can be achieved through several established methods:

N-Alkylation: This is often performed via nucleophilic substitution with alkyl halides (e.g., chlorides or bromides) or sulfonates. The reaction can be promoted by a base, such as potassium carbonate, to neutralize the acid formed. researchgate.net In some cases, adding sodium or potassium iodide can enhance the reactivity of the alkylating agent. mdpi.com Another powerful method is the "borrowing hydrogen" or "hydrogen autotransfer" strategy, where an alcohol serves as the alkylating agent in the presence of a suitable metal catalyst. acs.org

N-Acylation: The N4 nitrogen can be acylated using acyl chlorides or by condensation with carboxylic acids in the presence of coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). smolecule.com This reaction leads to the formation of 1,4-disubstituted piperazin-2,5-diones or related amide derivatives. nih.gov

N-Arylation: The introduction of aryl groups at the N4 position is commonly achieved through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions. mdpi.com Nucleophilic aromatic substitution (SNAr) on electron-deficient arenes is also a viable method. mdpi.comresearchgate.net

Research has shown that the N1 nitrogen can also be involved in reactions, although it is less common. For instance, in studies on related piperazine (B1678402) derivatives, it was observed that introducing specific groups, such as a cyclobutylmethyl group onto N1, could induce certain biological activities, highlighting the distinct roles of the two nitrogen atoms within the molecule. pharm.or.jpnih.gov

Table 1: Representative Reactions at the N4-Position of Piperazine Scaffolds

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, K₂CO₃, reflux | 1,4-Dialkylpiperazin-2-one |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | 1,4-Dialkylpiperazin-2-one |

| N-Acylation | Acyl chloride, Base | N-Acyl derivative |

| N-Arylation | Aryl halide, Pd or Cu catalyst, Base | N-Aryl derivative |

This table presents generalized reactions applicable to the N4 position of the piperazin-2-one core based on common synthetic methods.

The carbonyl group at the C2 position of the piperazin-2-one ring is an important functional handle for further molecular modifications. Its primary transformation is reduction to a methylene (B1212753) group, which converts the piperazin-2-one into a fully saturated piperazine ring.

Reduction to Methylene: A common method for this transformation is the use of strong reducing agents, most notably lithium aluminum hydride (LiAlH₄). This reaction effectively reduces the amide carbonyl to a methylene group, yielding a 1-cyclobutyl-substituted piperazine. This conversion is a key step in transforming piperazin-2-one-based compounds into their corresponding piperazine analogues, which often exhibit different pharmacological profiles. dicp.ac.cn The choice of reducing agent and reaction conditions is crucial to ensure the complete reduction of the carbonyl without affecting other functional groups in the molecule.

The cyclobutyl group attached to the N1 nitrogen is generally a stable, saturated carbocyclic ring. However, under specific catalytic conditions, its C-H bonds can be activated for functionalization.

C-H Arylation: Recent advances in catalysis have enabled the direct functionalization of C-H bonds in strained ring systems like cyclobutane (B1203170). Palladium(II)-catalyzed enantioselective C(sp³)–H arylation has been demonstrated on N-alkyl cyclobutanes. nih.gov In this process, a directing group, such as the tertiary amine within the piperazine ring, can guide a palladium catalyst to activate a specific C-H bond on the cyclobutane ring. This allows for the introduction of an aryl group directly onto the cyclobutyl substituent. nih.govacs.org This method provides a powerful tool for creating complex, three-dimensional structures from relatively simple starting materials. While this has been shown on related aminomethyl-cyclobutanes, the principle is applicable to the 1-cyclobutyl-piperazin-2-one system, offering a route to novel analogues with substitution on the cyclobutyl ring. nih.gov

Derivatization and Synthesis of Structural Analogues

The this compound core serves as a template for synthesizing a variety of related heterocyclic structures. Key transformations include the reduction to piperazines and the construction of fused ring systems.

The conversion of the piperazin-2-one moiety to a piperazine ring is a synthetically valuable transformation. This is typically accomplished by the complete reduction of the amide carbonyl group.

Table 2: Synthesis of Substituted Piperazines from Piperazin-2-ones

| Step | Transformation | Typical Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Carbonyl Reduction | LiAlH₄, THF | 1-Cyclobutylpiperazine (B174313) |

| 2a | N-Alkylation | R-X (Alkyl Halide), Base | 1-Cyclobutyl-4-alkylpiperazine |

| 2b | N-Arylation | Ar-X (Aryl Halide), Catalyst | 1-Cyclobutyl-4-arylpiperazine |

| 2c | N-Acylation | RCOCl (Acyl Chloride), Base | 1-Acyl-4-cyclobutylpiperazine |

This table outlines a general synthetic pathway from a piperazin-2-one to various substituted piperazines.

The piperazin-2-one ring can also be used as a foundation for building more complex, fused heterocyclic systems. These reactions often involve cyclization or condensation reactions that incorporate the nitrogen and carbon atoms of the piperazinone core into a new ring.

Synthesis of Isosteric and Conformational Analogues

The synthesis of isosteric and conformational analogues of the this compound core is crucial for exploring structure-activity relationships in medicinal chemistry. Isosteres, which are molecules or groups of atoms with similar physical or chemical properties, are often used to enhance potency, selectivity, or metabolic stability. For the this compound scaffold, modifications can be targeted at both the cyclobutyl ring and the piperazinone heterocycle.

Cyclobutyl Ring Analogues: The cyclobutyl group itself can be considered a bioisostere for other common chemical groups like isopropyl or phenyl rings, offering a more three-dimensional and rigid structure. nih.gov Advanced analogues can be created by substituting the cyclobutane ring. For instance, the synthesis of 1-trifluoromethyl-cyclobutanes has been developed as a unique analogue for the tert-butyl group. acs.org This transformation can be achieved by reacting cyclobutane carboxylic acids with sulfur tetrafluoride (SF₄). acs.org Another approach involves the synthesis of polysubstituted cyclobutanes through methods like photoredox strain-release/rearrangement cascades, which allow for the installation of multiple functional groups. rsc.org

Piperazine and Piperazinone Analogues: The piperazine moiety is a privileged scaffold in drug discovery. researchgate.net Its isosteres are of significant interest. For example, 2-azaspiro[3.3]heptane has been developed as a conformationally restricted piperidine (B6355638) analogue, and its synthesis can be adapted to create piperazine isosteres. rsc.orgcolab.ws Similarly, 3-((hetera)cyclobutyl)azetidines have been designed as "stretched" analogues of piperazine, offering a larger and more flexible scaffold. researchgate.net The synthesis of these involves key steps like the cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol. researchgate.net

The piperazin-2-one ring itself can be synthesized through various methods, often involving the reaction of diamines with other reagents. For instance, differently substituted piperazin-2-ones can be prepared by reacting dialkyl dicyanofumarates with cycloalkane-1,2-diamines. beilstein-journals.org This suggests that by starting with N-cyclobutyl-1,2-diaminoethane, one could potentially access analogues of the this compound core.

Below is a table summarizing potential isosteric and conformational analogues and the key synthetic strategies described in the literature for related systems.

| Parent Scaffold | Analogue Type | Example Analogue/Core Structure | General Synthetic Approach | Reference |

| Cyclobutane | Isostere (for tert-butyl) | 1-Trifluoromethyl-cyclobutane | Fluorination of cyclobutane carboxylic acids with SF₄ | acs.org |

| Cyclobutane | Conformational (Substituted) | Polysubstituted Cyclobutanes | Photoredox radical addition/rearrangement cascade | rsc.org |

| Piperazine | Isostere (Conformationally restricted) | 2-Azaspiro[3.3]heptane | Cyclization of substituted cyclobutane precursors | rsc.orgcolab.ws |

| Piperazine | Isostere ("Stretched") | 3-(Cyclobutyl)azetidine | Cyclization of N-protected 2-(azetidin-3-yl)propane-1,3-diol | researchgate.net |

| Piperazin-2-one | Substituted Analogue | Bicyclic Piperazinone (Quinoxaline derivative) | Reaction of a diamine with dialkyl dicyanofumarate | beilstein-journals.org |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of reactions involving the this compound core is fundamental to predicting its reactivity and designing efficient synthetic routes. Mechanistic studies on related structures provide insight into probable reaction pathways, transition states, and the role of key intermediates.

Elucidation of Reaction Pathways and Transition States

The chemical transformations of the this compound scaffold can be understood by examining the reactivity of its constituent parts.

Transformations at the Cyclobutyl Ring: The cyclobutane ring's reactivity is often driven by its inherent ring strain. Mechanistic studies on the synthesis of substituted cyclobutanes have highlighted the importance of radical intermediates and rearrangement cascades. For instance, the synthesis of 1,1,3-trisubstituted cyclobutanes proceeds through a proposed mechanism involving the strain-release addition of a nucleophilic radical to a bicyclo[1.1.0]butane (BCB), followed by reduction to an enolate and a subsequent Claisen-type rsc.orgrsc.org-rearrangement. rsc.org Computational analysis of this rearrangement has been used to investigate the relevant transition states (TS). rsc.org Similarly, vinyl cyclopropane (B1198618) rearrangement, which can be initiated by a single electron transfer (SET), provides a pathway for ring expansion to cyclopentenes, a transformation potentially relevant for vinyl-substituted cyclobutanes. nih.gov

Transformations at the Piperazinone Ring: The piperazinone ring can undergo various transformations. Gold(I)-catalyzed cycloisomerization of amine-tethered vinylidenecyclopropanes can lead to piperazine derivatives through competing carbene and non-carbene pathways. rsc.org The reaction pathway is influenced by steric factors, with less hindered substrates favoring a 6-exo cyclization via a non-carbene route, which has a lower transition state energy barrier. rsc.org For the formation of heterocyclic rings like piperazin-2-ones from reactions with dialkyl dicyanofumarates, a stepwise pathway is often proposed, initiated by a nucleophilic attack. beilstein-journals.org Quantum chemical calculations have been employed to explain the regioselectivity in the formation of azetidines versus pyrrolidines, a related N-heterocycle synthesis, by analyzing the respective transition states. acs.org Photochemical reactions, such as the 1,3-boronate rearrangement for N-alkylation, have also been studied mechanistically, with calculations showing a high thermal activation energy barrier for the ground-state reaction, which is overcome upon photoexcitation. nih.gov

The following table presents examples of mechanistic data from related systems, which can inform the potential reactivity of this compound.

| Transformation | Proposed Pathway | Key Mechanistic Feature | Method of Investigation | Reference |

| Synthesis of substituted cyclobutanes | Strain-release/rearrangement cascade | Claisen-type rsc.orgrsc.org-rearrangement of a silylketene acetal (B89532) intermediate | Control experiments and computational analysis of transition states | rsc.org |

| Synthesis of piperazines | Gold(I)-catalyzed cycloisomerization | Competing carbene vs. non-carbene pathways | Analysis of steric effects on transition state energy | rsc.org |

| Synthesis of azetidines | Superbase-induced cyclization | Kinetically controlled 4-exo-tet ring closure | Quantum chemical calculations of transition states | acs.org |

| Photochemical N-alkylation | Photochemical 1,3-boronate rearrangement | Light-induced promotion to an excited singlet state to overcome high activation barrier | DFT calculations of activation energy | nih.gov |

Role of Intermediates in Reaction Processes

The course and outcome of chemical reactions are often dictated by the formation and stability of transient intermediates.

In the synthesis of substituted cyclobutanes via radical pathways, α-ester radicals and silylketene acetals have been identified as key intermediates. rsc.org The silylketene acetal, in particular, is pivotal as its subsequent rearrangement is a crucial bond-forming step. rsc.org A major challenge in such cascade processes is the potential for competitive protonation of this active intermediate, which would terminate the desired reaction sequence. rsc.org

For reactions involving the formation of heterocyclic rings like piperazin-2-ones, zwitterionic intermediates are frequently postulated. beilstein-journals.orgd-nb.info For example, the reaction of dialkyl dicyanofumarates with nucleophiles like carbenes or amines is proposed to proceed via an initial nucleophilic attack to form a zwitterion. beilstein-journals.orgd-nb.info This intermediate can then undergo competitive ring-closure reactions to yield different products. The stereochemistry of the final product can sometimes provide evidence for the existence of such an intermediate. d-nb.info

In other transformations, such as the site-selective C-H functionalization of piperazine compounds, photoredox catalysis can proceed through an oxidative mechanistic pathway. This involves the oxidation at a nitrogen atom to form a radical cation, which then leads to the generation of a carbon-centered radical that can be functionalized. nih.gov

The table below highlights key intermediates identified in transformations relevant to the this compound structure.

| Reaction Type | Key Intermediate(s) | Role of Intermediate | Supporting Evidence | Reference |

| Radical cyclobutane synthesis | α-Ester radical; Silylketene acetal | Precursor to rearrangement cascade | Mechanistic proposal based on control experiments | rsc.org |

| Heterocycle formation (e.g., piperazinone) | Zwitterion | Undergoes competitive ring-closure reactions | Product distribution and stereochemical outcomes | beilstein-journals.orgd-nb.info |

| Photoredox C-H functionalization | Radical cation | Precursor to carbon-centered radical via 1,2-radical shift | General mechanism for oxidative photoredox processes | nih.gov |

| Gold-catalyzed cycloisomerization | Spirocyclic oxonium / cyclic gold carbene | Undergoes subsequent nucleophilic attack or rearrangement | Supported by experimental results and DFT calculations | rsc.orgrsc.org |

Stereochemical Aspects of 1 Cyclobutyl Piperazin 2 One Synthesis and Structure

Enantioselective Synthesis Strategies and Chiral Control

The creation of single enantiomers of 1-cyclobutyl-piperazin-2-one is a key objective in asymmetric synthesis. This is driven by the differential pharmacological effects often exhibited by enantiomeric pairs. The primary approaches to achieve this involve the use of chiral catalysts and auxiliaries to induce asymmetry in the synthetic route.

Chiral Catalysis for Asymmetric Induction

Chiral catalysis represents a powerful tool for the enantioselective synthesis of piperazin-2-one (B30754) derivatives. Although direct catalytic asymmetric syntheses of this compound are not extensively documented, general methodologies developed for analogous structures can be extrapolated. One prominent strategy involves the asymmetric hydrogenation of a prochiral unsaturated precursor, such as a dihydropyrazinone. Transition metal complexes with chiral ligands, for instance, those based on palladium or iridium, have proven effective in delivering chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cnrsc.org In such a reaction, the chiral catalyst creates a chiral environment, leading to the preferential formation of one enantiomer over the other during the hydrogenation process. The choice of catalyst, ligand, and reaction conditions is critical in achieving high enantiomeric excess (ee).

Another approach is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-one enolates. caltech.edunih.gov This method allows for the introduction of a stereocenter adjacent to the carbonyl group, and while not directly forming the cyclobutyl-nitrogen bond, it highlights the utility of chiral palladium catalysis in creating stereocenters within the piperazinone core.

The following table summarizes representative chiral catalytic systems used in the synthesis of substituted piperazin-2-ones, which could be adapted for this compound.

| Catalytic System | Reaction Type | Key Features |

| Palladium with Chiral Phosphine Ligands | Asymmetric Hydrogenation | High enantioselectivity for the reduction of unsaturated piperazinones. dicp.ac.cnrsc.org |

| Iridium with Chiral Diamine Ligands | Asymmetric Hydrogenation | Effective for creating chiral centers on the piperazinone ring. |

| Palladium with PHOX Ligands | Asymmetric Allylic Alkylation | Enables the formation of α-substituted chiral piperazin-2-ones. caltech.edunih.gov |

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for stereochemical control. wikipedia.orgresearchgate.net In this strategy, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, a chiral amine could be used as a starting material, with its inherent chirality directing the formation of the piperazinone ring.

Alternatively, a chiral auxiliary can be attached to a piperazin-2-one precursor to control the diastereoselective introduction of the cyclobutyl group or another substituent. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in the asymmetric alkylation of various carbonyl compounds. nih.gov While specific applications to this compound are not detailed in the literature, the principle remains a viable synthetic strategy.

Diastereoselective Control in Synthetic Pathways

When multiple stereocenters are present in a molecule, controlling their relative orientation (diastereoselectivity) is as important as controlling their absolute configuration (enantioselectivity). In the context of substituted 1-cyclobutyl-piperazin-2-ones, diastereoselective control is crucial. For instance, if a substituent is introduced on the piperazinone ring in addition to the N-cyclobutyl group, the synthesis must control the cis/trans relationship between these groups.

Diastereoselectivity can be achieved through various means, including substrate control, where the existing stereochemistry of the molecule dictates the approach of reagents, and reagent control, where a chiral reagent or catalyst favors the formation of one diastereomer. The nitro-Mannich reaction has been used as a key step to establish the relative stereochemistry in the synthesis of some substituted piperazin-2-ones. beilstein-journals.orgucl.ac.uknih.gov This reaction allows for the controlled formation of carbon-carbon and carbon-nitrogen bonds, setting up the stereocenters that will eventually be part of the piperazinone ring.

Determination of Absolute and Relative Stereochemistry

Once a chiral synthesis is accomplished, the determination of the absolute and relative stereochemistry of the product is essential. Several analytical techniques are employed for this purpose.

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about both the absolute and relative stereochemistry. beilstein-journals.org For a chiral molecule, the presence of a heavy atom can facilitate the determination of the absolute configuration.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the relative stereochemistry of a molecule. Through-space interactions, such as the Nuclear Overhauser Effect (NOE), can provide information about the proximity of different protons in the molecule, which helps in assigning their relative positions (cis or trans). Coupling constants can also give clues about the dihedral angles between adjacent protons, which is related to the stereochemistry.

Chiroptical Methods: Techniques such as optical rotation, circular dichroism (CD), and vibrational circular dichroism (VCD) can be used to distinguish between enantiomers and can sometimes be used to assign the absolute configuration by comparing the experimental data with that of known compounds or with theoretical calculations.

Conformational Analysis of the Piperazin-2-one Ring and Cyclobutyl Moiety

The biological activity of this compound is intrinsically linked to its three-dimensional shape. Both the piperazin-2-one ring and the cyclobutyl moiety are conformationally mobile, and understanding their preferred shapes and the interplay between them is crucial.

The piperazin-2-one ring typically adopts a chair or a twisted-boat conformation. The presence of the N-cyclobutyl group and any other substituents will influence the conformational equilibrium. Computational chemistry and NMR spectroscopy are the primary tools for studying these conformational preferences. nih.govnih.gov For 2-substituted piperazines, it has been observed that an axial conformation of the substituent is often preferred. nih.gov

Ring Puckering and Strain Analysis

The cyclobutane (B1203170) ring is characterized by significant angle and torsional strain. To alleviate this, it adopts a puckered conformation. The degree of puckering and the energy barrier to ring inversion are important conformational parameters. The substituent at the 1-position of the cyclobutyl ring (in this case, the piperazin-2-one nitrogen) will influence the puckering of the ring.

Computational studies, such as those employing density functional theory (DFT), can provide valuable insights into the ring puckering and strain of the cyclobutyl moiety in this compound. figshare.com These studies can predict the most stable conformations and the energy barriers between them. Experimental techniques like NMR can provide data that corroborates these computational findings.

Conformational Flexibility and Rigidity in Solution and Solid States

A comprehensive understanding of the three-dimensional structure of this compound is critical for elucidating its chemical behavior and potential biological activity. The conformational landscape of this molecule is primarily defined by the interplay of the piperazin-2-one ring and the N-substituted cyclobutyl group. However, a detailed search of scientific literature and chemical databases reveals a notable absence of specific experimental studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography, focused exclusively on this compound.

Consequently, a definitive analysis of its conformational flexibility and rigidity in either the solution or solid state, supported by experimental data tables of torsion angles, bond lengths, and bond angles, cannot be provided at this time. The scientific community has yet to publish dedicated research on the specific conformational preferences of this particular compound.

While general principles of conformational analysis for piperazine (B1678402) and cyclobutane rings can offer theoretical insights, any detailed structural discussion without direct experimental evidence for this compound would be speculative and fall outside the scope of this scientifically rigorous article. Further research, including synthesis and detailed structural analysis, is required to characterize the conformational properties of this molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Cyclobutyl Piperazin 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. emory.edu By analyzing the chemical shifts, signal multiplicities, and correlations, the exact structure of 1-Cyclobutyl-piperazin-2-one can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

¹H NMR spectroscopy is used to identify the number and electronic environment of the different protons in the molecule. masterorganicchemistry.com In this compound, distinct signals are expected for the protons on the cyclobutyl ring and the piperazinone ring.

The protons on the piperazinone ring typically appear as multiplets due to spin-spin coupling with adjacent protons. The chemical shifts of these protons are influenced by the neighboring carbonyl group and the nitrogen atoms. The protons on the cyclobutyl group will also exhibit complex splitting patterns, with the methine proton (the one directly attached to the piperazine (B1678402) nitrogen) appearing at a different chemical shift compared to the methylene (B1212753) protons of the cyclobutyl ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on the solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Piperazinone CH₂ (adjacent to C=O) | 3.0 - 3.5 | Multiplet |

| Piperazinone CH₂ (adjacent to N-cyclobutyl) | 2.8 - 3.3 | Multiplet |

| Cyclobutyl CH (methine) | 2.5 - 3.0 | Multiplet |

| Cyclobutyl CH₂ (methylene) | 1.6 - 2.2 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. masterorganicchemistry.com Each unique carbon atom in this compound will give rise to a distinct signal. libretexts.org The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. libretexts.org

The carbonyl carbon of the piperazinone ring is expected to appear significantly downfield (at a higher ppm value) due to the deshielding effect of the double-bonded oxygen. libretexts.org The carbons of the piperazinone and cyclobutyl rings will resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on the solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | 165 - 175 |

| Piperazinone CH₂ (adjacent to C=O) | 40 - 50 |

| Piperazinone CH₂ (adjacent to N-cyclobutyl) | 50 - 60 |

| Cyclobutyl CH (methine) | 55 - 65 |

| Cyclobutyl CH₂ (methylene) | 20 - 30 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Elucidation

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and elucidating the stereochemistry of the molecule. google.comscribd.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. scribd.com It helps to identify which protons are adjacent in the molecular structure. For instance, COSY would show correlations between the different protons on the piperazinone ring and between the methine and methylene protons on the cyclobutyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in an HSQC spectrum indicates a C-H bond. This technique is invaluable for assigning the carbon signals based on the already assigned proton signals. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon, by observing its correlation with nearby protons. scribd.com It also helps to connect the cyclobutyl substituent to the piperazinone ring by showing a correlation between the cyclobutyl methine proton and the carbons of the piperazinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close to each other in space, regardless of whether they are bonded. researchgate.net NOESY is crucial for determining the three-dimensional structure and stereochemistry of the molecule. For this compound, NOESY can help to understand the preferred conformation of the cyclobutyl ring relative to the piperazinone ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. msu.edu It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass of a compound, often to four or more decimal places. libretexts.org This high accuracy allows for the determination of the elemental composition of the molecule, confirming the molecular formula of this compound as C₈H₁₄N₂O. This is a critical step in confirming the identity of the synthesized compound. chimia.ch

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where ions of a specific mass-to-charge ratio are selected and then fragmented. wikipedia.org The resulting fragment ions are then analyzed to provide detailed structural information. wikipedia.orgdokumen.pub

For this compound, the fragmentation pattern in an MS/MS experiment would be characteristic of its structure. Common fragmentation pathways for piperazine derivatives often involve the cleavage of the ring or the loss of substituents. researchgate.net The fragmentation of the cyclobutyl ring and the piperazinone ring would produce a unique set of fragment ions, which can be analyzed to confirm the connectivity of the molecule. This fragmentation data serves as a fingerprint for the compound's structure. mdpi.com

An in-depth analysis of the chemical compound this compound reveals a significant lack of publicly available research data pertaining to its advanced spectroscopic and structural elucidation. Extensive searches of scientific literature and chemical databases have not yielded specific studies on the hyphenated techniques (LC-MS, GC-MS), Infrared (IR) spectroscopy, or X-ray crystallography of this particular molecule.

Therefore, it is not possible to provide a detailed, research-backed article on the advanced spectroscopic and structural analysis of this compound as outlined in the user's request. The required scientifically accurate content, detailed research findings, and data tables for the specified sections (5.2.3, 5.3, and 5.4) cannot be generated without access to primary or secondary research that has not been published or is not publicly accessible.

To provide a comprehensive and accurate article, documented scientific studies detailing these specific analytical techniques applied to this compound are necessary. Without such sources, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and authoritativeness.

Theoretical and Computational Studies of 1 Cyclobutyl Piperazin 2 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule, which dictates its geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. acs.orgscispace.com For 1-Cyclobutyl-piperazin-2-one, DFT methods, such as B3LYP or WB97XD combined with a suitable basis set like 6-311++G(d,p), would be employed to perform geometry optimization. jksus.orgdergipark.org.tr This process finds the lowest energy arrangement of the atoms, providing key structural parameters like bond lengths, bond angles, and dihedral angles.

From a DFT calculation, various electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. jddtonline.info A smaller gap suggests the molecule is more likely to be reactive. dergipark.org.tr Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions. jddtonline.infoafricaresearchconnects.com

Illustrative DFT-Calculated Properties

The following table presents hypothetical data that would be obtained from DFT calculations on this compound, based on typical values for similar heterocyclic compounds.

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -518.7 | Overall stability of the molecule |

| HOMO Energy (eV) | -6.5 | Electron-donating ability |

| LUMO Energy (eV) | 0.8 | Electron-accepting ability |

| HOMO-LUMO Gap (eV) | 7.3 | Chemical reactivity and stability |

| Dipole Moment (Debye) | 3.1 | Overall polarity of the molecule |

Ab initio (from first principles) methods are another class of quantum calculations that solve the Schrödinger equation without using experimental data. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) provide higher accuracy than DFT for certain properties, though at a greater computational expense. researchgate.netnih.gov For this compound, these methods would be particularly useful for calculating a highly accurate inversion barrier for the cyclobutane (B1203170) ring. Studies on cyclobutane itself show that high levels of electron correlation and large basis sets are needed to accurately predict its puckered structure and the energy required to flatten it. researchgate.netnih.govnih.gov Natural Bond Orbital (NBO) analysis, often performed alongside ab initio calculations, can reveal details about hyperconjugative interactions that stabilize the puckered conformation of the cyclobutane ring. jddtonline.infonih.gov

Molecular Dynamics and Conformation Modeling

The piperazine (B1678402) and cyclobutane rings in this compound are not static; they are flexible and can adopt various shapes or conformations. The piperazine ring typically exists in a chair conformation, but boat and twist-boat forms are also possible. mdpi.com The cyclobutane ring is known for its "puckered" conformation, which relieves some of its inherent ring strain. researchgate.netbgsu.edu

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. By simulating the molecule in a solvent like water, MD can explore the conformational landscape, identifying the most stable and populated conformations. mdpi.comresearchgate.net These simulations can reveal how the cyclobutyl substituent influences the conformational preference of the piperazine ring (e.g., whether the cyclobutyl group prefers an equatorial or axial position) and how the two rings move in relation to each other. Such studies on related piperazine derivatives have been used to understand their interactions with biological targets. mdpi.comresearchgate.net

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR)

Computational methods are invaluable for predicting spectroscopic data, which aids in the structural confirmation of synthesized compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a standard for predicting NMR chemical shifts (¹³C and ¹H). researchgate.netconicet.gov.ar For this compound, calculated chemical shifts would be compared to experimental spectra. A strong correlation between the predicted and measured values confirms the molecular structure. researchgate.net Discrepancies can often be resolved by considering different conformers or solvent effects. Studies on similar N-substituted piperazines have shown good agreement between experimental and GIAO/DFT calculated shifts. researchgate.net

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands seen in an Infrared (IR) spectrum. nih.gov For this compound, key predicted vibrations would include the C=O stretch of the lactam (amide) group, N-H bending, and various C-H and C-N stretching modes. The calculated frequency for the C=O bond in a six-membered lactam is expected around 1670 cm⁻¹. pg.edu.pllibretexts.org Comparing the calculated spectrum with the experimental one helps assign the observed bands to specific molecular motions. nih.govnih.gov

Illustrative Predicted Spectroscopic Data

The following interactive table shows hypothetical, but representative, predicted NMR and IR data for this compound.

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| 13C NMR | Chemical Shift (ppm) | 168.5 | C=O (Lactam) |

| 13C NMR | Chemical Shift (ppm) | 62.1 | Cyclobutyl methine C-N |

| 13C NMR | Chemical Shift (ppm) | 50.3 | Piperazine C-N |

| 13C NMR | Chemical Shift (ppm) | 27.5 | Cyclobutyl methylene (B1212753) |

| IR | Frequency (cm-1) | 1672 | C=O stretch |

| IR | Frequency (cm-1) | 3250 | N-H stretch |

| IR | Frequency (cm-1) | 2955 | C-H stretch (aliphatic) |

Reaction Mechanism Simulations and Energetics

Theoretical calculations can elucidate the step-by-step pathway of a chemical reaction, mapping out the transition states and intermediates that connect reactants to products. For this compound, a relevant study would be the simulation of its formation, likely through an intramolecular cyclization (a lactamization reaction). youtube.com

By calculating the energy of the reactant, transition state, and product, chemists can determine the activation energy barrier for the reaction. A lower activation energy implies a faster reaction. Such studies on the formation of other lactams have used DFT to compare different potential pathways and explain stereochemical outcomes. acs.orgacs.orgnih.gov For example, simulations could determine the energetics of the ring-closing step, which is crucial for forming the piperazin-2-one (B30754) core. Hybrid quantum mechanics/molecular mechanics (QM/MM) methods can also be used to model reactions in a solvent environment, providing a more realistic picture of the reaction energetics. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-(4-Fluorophenyl)piperazine |

| 1-(2-nitrophenyl)piperazine |

| 1,1-dicarboxycyclobutane |

| N-methylacetamide |

| Benzene |

| Cyclobutane |

| Methanol |

1 Cyclobutyl Piperazin 2 One As a Core Structure in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate

1-Cyclobutyl-piperazin-2-one serves as a highly adaptable intermediate in the synthesis of a wide array of more complex molecules. Its utility is rooted in the reactivity of the piperazine-2-one core, which presents multiple sites for functionalization. The secondary amine within the piperazine (B1678402) ring can readily undergo N-alkylation or N-arylation reactions, allowing for the introduction of diverse substituents. mdpi.com Furthermore, the carbonyl group of the lactam can be a handle for various chemical transformations.

Synthetic methodologies, such as Jocic-type reactions with N-substituted diamines, have been developed for the efficient synthesis of 1-substituted piperazin-2-ones, including those with a cyclobutyl group. rsc.org These methods often proceed with high regioselectivity and can be adapted for the preparation of enantiomerically enriched compounds. rsc.org The availability of such synthetic routes enhances the value of this compound as a readily accessible and versatile intermediate for further chemical elaboration.

Scaffold for the Construction of Complex Molecular Architectures

The rigid, three-dimensional structure of this compound makes it an excellent scaffold for the construction of complex molecular architectures. A scaffold in medicinal chemistry provides a core framework upon which various functional groups can be appended to create a library of compounds for biological screening. nih.gov The defined geometry of the cyclobutylpiperazinone core allows for the precise spatial orientation of these appended groups, which is crucial for optimizing interactions with a biological target.

The cyclobutane (B1203170) ring, in particular, can serve as a non-planar bioisostere for other groups, such as aromatic rings or gem-dimethyl groups, offering a way to explore new chemical space and potentially improve properties like metabolic stability and solubility. nih.govnih.gov By replacing a flexible alkyl chain with a 1,3-disubstituted cyclobutane, for instance, the conformational freedom of a molecule can be restricted, which can lead to enhanced binding affinity by minimizing the entropic penalty upon binding. nih.govnih.gov

The construction of complex molecules from this scaffold can be achieved through a variety of synthetic strategies. For example, the secondary amine of the piperazine ring can be used as a nucleophile in substitution reactions or as a handle for coupling to other molecular fragments. mdpi.com The lactam carbonyl can be reduced or otherwise modified to introduce further diversity. This modular approach, starting from a single, well-defined scaffold, is a powerful strategy in modern drug discovery. caltech.edu

Strategies for Integrating the Core into Novel Chemical Entities

Several synthetic strategies can be employed to integrate the this compound core into novel chemical entities. These strategies often leverage well-established synthetic transformations while taking advantage of the unique properties of the cyclobutylpiperazinone moiety.

One common approach is N-functionalization of the piperazine ring. This can be achieved through various methods, including:

Nucleophilic Substitution: The secondary amine of the piperazine can react with alkyl halides or sulfonates to introduce a wide range of alkyl groups. mdpi.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent provides a straightforward route to N-alkylated derivatives. mdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction allows for the formation of N-aryl bonds, connecting the piperazinone core to various aromatic and heteroaromatic systems. mdpi.com

Aromatic Nucleophilic Substitution (SNAr): When the aromatic partner is sufficiently electron-deficient, direct coupling with the piperazine nitrogen can occur. mdpi.com

Another key strategy involves the modification of the lactam functionality . The carbonyl group can be reduced to the corresponding amine, or it can participate in condensation reactions. These transformations significantly alter the electronic and structural properties of the core, opening up new avenues for derivatization.

Furthermore, the cyclobutyl group itself can be a point of diversification, although it is generally less reactive. However, in certain contexts, C-H activation strategies could potentially be employed to functionalize the cyclobutane ring directly, offering a powerful tool for late-stage diversification. caltech.edu

The combination of these strategies allows chemists to systematically explore the chemical space around the this compound core, leading to the creation of diverse libraries of novel chemical entities with potential applications in various fields, particularly in the development of new therapeutic agents.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data with high variability?

- Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). Use bootstrap resampling to calculate 95% confidence intervals for IC50 values. Report R² and p-values to quantify fit quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.